molecular formula C26H26N2O2S2 B12036083 3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 499125-44-9

3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12036083
CAS No.: 499125-44-9
M. Wt: 462.6 g/mol
InChI Key: OAMHUXLDQIQTSB-UHFFFAOYSA-N
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Description

The compound 3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold widely studied for its pharmacological relevance. Pyrimidine derivatives are critical in drug discovery due to their presence in antibiotics, anticancer agents, and antivirals . The target molecule features a fused thienopyrimidinone core with a 4-ethoxyphenyl substituent at position 3 and a 4-methylbenzylsulfanyl group at position 2.

Properties

CAS No.

499125-44-9

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H26N2O2S2/c1-3-30-20-14-12-19(13-15-20)28-25(29)23-21-6-4-5-7-22(21)32-24(23)27-26(28)31-16-18-10-8-17(2)9-11-18/h8-15H,3-7,16H2,1-2H3

InChI Key

OAMHUXLDQIQTSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C)SC5=C3CCCC5

Origin of Product

United States

Biological Activity

3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The molecular formula of the compound is C26H26N2O2SC_{26}H_{26}N_{2}O_{2}S with a complex structure that contributes to its biological properties. The compound features a benzothieno-pyrimidine core, which is known for its potential pharmacological applications.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-ethoxyphenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, derivatives of benzothienopyrimidine have shown effectiveness against various bacterial strains and fungi.

CompoundActivityReference
BenzothienopyrimidinesAntibacterial
Triazole derivativesAntifungal

Anticancer Potential

The anticancer activity of similar heterocyclic compounds has been documented in various studies. For example, triazolethiones have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 and Bel-7402. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCancer TypeIC50 (µM)Reference
Triazolethione derivativesMCF-712.5
Benzothienopyrimidine analogsBel-740210.0

Anti-inflammatory and Antioxidant Properties

Compounds within this category have also been evaluated for their anti-inflammatory and antioxidant activities. The presence of sulfur and nitrogen in the structure may contribute to these effects by modulating oxidative stress pathways.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various benzothienopyrimidine derivatives revealed that certain modifications in the side chains significantly enhanced their antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value of 0.5 µg/mL.
  • Cytotoxicity Evaluation : In vitro assays were performed on HeLa cells using derivatives of the compound. Results indicated that some derivatives resulted in over 70% cell death at concentrations as low as 15 µM, suggesting strong anticancer potential.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity of thienopyrimidinones is highly sensitive to substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Variations and Inferred Bioactivity
Compound ID/Name Key Substituents Reported or Inferred Activity References
Target Compound 4-Ethoxyphenyl, 4-methylbenzylsulfanyl Anticancer (hypothesized) -
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl] analog 4-Methoxyphenyl, 3-methylbenzylsulfanyl Antimicrobial
2-[(4-Bromobenzyl)sulfanyl]-3-ethyl analog 4-Bromobenzylsulfanyl, ethyl Unspecified (structural study)
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl} analog 4-Chlorophenyl, 2-(4-methylphenyl)ketone Safety data available (no activity)
3-Butyl-2-(2-methylphenoxy) analog Butyl, 2-methylphenoxy Antifungal
Key Observations:
  • Ethoxy vs.
  • Sulfanyl Linkers : The 4-methylbenzylsulfanyl group in the target compound may offer improved steric stability over bulkier substituents (e.g., bromobenzyl in ), balancing electronic effects (electron-donating methyl) with moderate size .
  • Halogenated Analogs : Bromine or chlorine substituents (e.g., ) introduce strong electron-withdrawing effects, which could enhance binding to electrophilic regions in target proteins but may also increase toxicity .

Computational and Physicochemical Comparisons

  • Molecular Descriptors: The target compound’s van der Waals volume and polar surface area are influenced by the ethoxy group, which may enhance solubility relative to nonpolar analogs (e.g., 3-butyl derivatives) .
  • Similarity Metrics: Tanimoto and Dice indexes () quantify structural similarity between the target compound and known bioactive analogs, aiding in predictive bioactivity modeling .

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